molecular formula C11H20N2O2 B7509881 N-[2-(azocan-1-yl)-2-oxoethyl]acetamide

N-[2-(azocan-1-yl)-2-oxoethyl]acetamide

Cat. No. B7509881
M. Wt: 212.29 g/mol
InChI Key: KFPNOCOVLGTDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(azocan-1-yl)-2-oxoethyl]acetamide, also known as Azoacetamide, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields, including biomedical research, drug delivery, and nanotechnology.

Mechanism of Action

The mechanism of action of N-[2-(azocan-1-yl)-2-oxoethyl]acetamide is based on its ability to undergo photoisomerization, which involves the reversible conversion of the compound from its trans-isomer to its cis-isomer upon exposure to light. This process can be triggered by different wavelengths of light, depending on the specific chemical structure of the compound.
Biochemical and Physiological Effects
N-[2-(azocan-1-yl)-2-oxoethyl]acetamide has been shown to have minimal biochemical and physiological effects, making it a safe and reliable compound for use in scientific research. However, it is important to note that the specific effects of this compound may vary depending on the specific application and experimental conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[2-(azocan-1-yl)-2-oxoethyl]acetamide in lab experiments is its ability to undergo photoisomerization, which allows for the precise control of chemical reactions and the study of protein conformational changes. However, one limitation of this compound is its sensitivity to light, which can make it challenging to handle and store.

Future Directions

There are several potential future directions for the study and application of N-[2-(azocan-1-yl)-2-oxoethyl]acetamide. One possible direction is the development of new light-controlled drug delivery systems that utilize the unique properties of this compound. Another direction is the study of protein conformational changes using N-[2-(azocan-1-yl)-2-oxoethyl]acetamide as a probe. Additionally, the use of N-[2-(azocan-1-yl)-2-oxoethyl]acetamide in nanotechnology and material science applications is an area of active research.

Synthesis Methods

The synthesis of N-[2-(azocan-1-yl)-2-oxoethyl]acetamide can be achieved through a simple reaction between acetic anhydride and azocane-1,2-dione. This reaction is carried out in the presence of a catalyst, such as sulfuric acid, and results in the formation of N-[2-(azocan-1-yl)-2-oxoethyl]acetamide as a white crystalline solid.

Scientific Research Applications

N-[2-(azocan-1-yl)-2-oxoethyl]acetamide has been widely used in scientific research due to its ability to undergo photoisomerization upon exposure to light. This property has been utilized in various applications, including the development of light-controlled drug delivery systems and the study of protein conformational changes.

properties

IUPAC Name

N-[2-(azocan-1-yl)-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(14)12-9-11(15)13-7-5-3-2-4-6-8-13/h2-9H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPNOCOVLGTDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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